Chlornaltrexamine dihydrochloride

Description

Historical Evolution of Irreversible Opioid Receptor Antagonists in Neuropharmacology Research

The concept of specific receptors for opioids emerged in the mid-20th century, built upon observations of the strict structural requirements for the activity of morphine and its derivatives. nih.gov The development of opioid antagonists was a critical step in confirming the existence of these receptors. nih.gov The first such antagonist, N-allylnorcodeine, was synthesized in the early 20th century and was shown to reverse morphine-induced respiratory depression. nih.gov This discovery, however, remained largely unnoticed for decades.

The turning point came with the synthesis and characterization of compounds like nalorphine (B1233523) and later, naloxone (B1662785), in the mid-1900s. nih.govnih.gov Naloxone, in particular, became a gold standard for defining opioid-mediated effects due to its nature as a pure antagonist with no intrinsic agonist activity. nih.gov These molecules, known as competitive or reversible antagonists, bind to opioid receptors but can dissociate, allowing the receptor to return to an active state.

While invaluable, the reversible nature of these antagonists limited their use in certain experimental paradigms. Researchers sought tools that could produce a long-lasting, essentially permanent, blockade of receptors. This led to the development of non-equilibrium or irreversible antagonists. These agents were designed as "affinity labels," possessing not only a part of the molecule to recognize and bind to the receptor but also a reactive chemical group that could form a strong, covalent bond with the receptor protein. nih.gov This covalent linkage effectively and permanently inactivates the receptor, allowing scientists to study the consequences of its removal from the functional pool. Chlornaltrexamine (B1236277) was synthesized in this context as an alkylating agent to achieve this ultra-long-lasting antagonism for neuropharmacological research. doi.org

Defining the Role of Chlornaltrexamine Dihydrochloride (B599025) as a Covalent Opioid Receptor Ligand

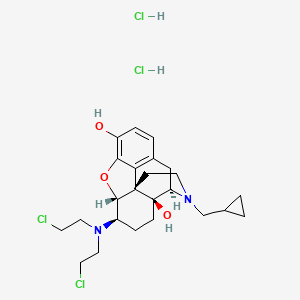

Chlornaltrexamine dihydrochloride is a non-equilibrium opioid receptor antagonist that functions by covalently binding to and inactivating opioid receptors. nih.gov It is an alkylating analog of naltrexone (B1662487), meaning it shares the core structure of naltrexone, which provides its affinity for opioid receptors, but is modified with a reactive nitrogen mustard moiety. doi.org

Upon binding to the opioid receptor, this reactive group forms a stable, covalent bond with a nucleophilic residue within the receptor's protein structure. nih.gov This process, known as alkylation, results in an irreversible blockade. Unlike competitive antagonists such as naltrexone or naloxone, which are in a state of dynamic equilibrium, binding and unbinding from the receptor, chlornaltrexamine's covalent bond means it does not readily dissociate.

This irreversible action is the defining characteristic of chlornaltrexamine as a research probe. It produces an "ultralong-lasting" antagonism that persists long after the unbound drug has been cleared from the system. doi.orgnih.gov The duration of its effect is therefore not dependent on the drug's pharmacokinetics but rather on the rate at which the cell can synthesize new receptors. This makes chlornaltrexamine an invaluable tool for studying receptor dynamics, including receptor turnover rates and the functional consequences of a persistent reduction in the number of available opioid receptors.

Table 1: Comparison of Opioid Receptor Ligand Types

| Ligand Type | Mechanism of Action | Receptor Effect | Duration of Action | Example |

|---|---|---|---|---|

| Agonist | Binds to and activates the receptor, producing a biological response. | Activation | Dependent on drug metabolism and clearance. | Morphine |

| Competitive Antagonist | Binds to the receptor at the same site as the agonist but does not activate it. Reversibly blocks agonist binding. | No intrinsic activity; blocks agonist | Dependent on drug metabolism and clearance. | Naltrexone |

| Irreversible Antagonist | Binds to the receptor and forms a covalent bond, permanently inactivating it. | No intrinsic activity; permanently blocks agonist | Dependent on the synthesis of new receptors. | Chlornaltrexamine |

Overview of Naltrexone Derivatives as Modulators of Opioid Receptor Systems in Preclinical Studies

Naltrexone, first synthesized in the 1960s, is a potent, orally active, and competitive opioid receptor antagonist. researchgate.netnumberanalytics.com It is derived from thebaine, an alkaloid found in opium. nih.gov Its primary clinical applications have been in the management of opioid and alcohol dependence. numberanalytics.comnih.gov In preclinical research, naltrexone has been widely used to block the effects of opioid agonists and to investigate the role of endogenous opioid systems in various behaviors and physiological processes. nih.gov

The versatility of the naltrexone chemical scaffold has allowed for the creation of numerous derivatives designed as specialized research tools. By modifying different parts of the naltrexone molecule, scientists have developed ligands with altered properties, such as selectivity for specific opioid receptor types (μ, δ, or κ) or different mechanisms of action.

Chlornaltrexamine is a prime example of such a derivative, engineered for irreversible antagonism. doi.org Another related compound is β-funaltrexamine (β-FNA), which is a selective irreversible antagonist for the μ-opioid receptor. nih.gov The synthesis of various analogues with different chemical "arms" attached to the electrophilic (reactive) group has been an effort to create affinity labels that can selectively and irreversibly block specific receptor subtypes. nih.gov

These derivatives are powerful tools in preclinical studies. For instance, β-chlornaltrexamine (β-CNA) has been used to investigate the role of opioid systems in feeding behavior. Studies in animal models have shown that treatment with β-CNA causes a long-term reduction in food intake and can block the feeding-stimulant effects of agonists selective for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov This demonstrates how irreversible antagonists can be used to probe the fundamental contributions of a receptor system to a complex physiological process. Such preclinical studies using naltrexone derivatives continue to be crucial for mapping the neurochemical circuits and functions modulated by the different opioid receptors. nih.gov

Table 2: Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | N-allylnorcodeine | | Nalorphine | | Naloxone | | Naltrexone | | Morphine | | Thebaine | | β-funaltrexamine (β-FNA) | | β-chlornaltrexamine (β-CNA) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17-,19-,22+,23+,24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZDLJGFHABVOM-QNWHWJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67025-94-9 (Parent) | |

| Record name | Chlornaltrexamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067025983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50985878 | |

| Record name | 6-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67025-98-3 | |

| Record name | Chlornaltrexamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067025983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structure Activity Relationship Investigations of Chlornaltrexamine Dihydrochloride and Its Analogues

Utilization of Naltrexone (B1662487) as the Primary Precursor in Chlornaltrexamine (B1236277) Dihydrochloride (B599025) Synthesis

The semisynthesis of chlornaltrexamine dihydrochloride begins with naltrexone, a well-established opioid receptor antagonist. nih.gov Naltrexone provides the core morphinan (B1239233) skeleton, which is crucial for recognition and binding to opioid receptors. The key transformation involves the introduction of a reactive alkylating moiety, a nitrogen mustard group, at the C-6 position of the naltrexone framework. nih.govacs.org This strategic placement allows the molecule to first bind to the receptor with high affinity and then form a covalent bond, resulting in its characteristic irreversible antagonism.

The selection of naltrexone as the starting material is advantageous due to its structural similarity to endogenous and exogenous opioids, ensuring a high affinity for the target receptors. The subsequent chemical modifications are designed to impart the alkylating functionality without compromising this inherent binding affinity.

Detailed Synthetic Transformations: Acylation, Demethylation, and Alkylation Steps

The conversion of naltrexone to chlornaltrexamine involves a series of key chemical reactions:

N-Demethylation and Acylation: A critical step in the synthesis of many opioid antagonists, including naltrexone analogues, is the selective N-demethylation of the morphinan precursor. researchgate.net This process is often challenging and can be achieved through various methods, including the use of hazardous reagents like cyanogen (B1215507) bromide or chloroformates. researchgate.netchim.it More contemporary and milder methods involve palladium-catalyzed oxidation or electrochemical approaches. researchgate.netnih.gov Following demethylation to produce noroxymorphone, an acylation step is performed. researchgate.net

Alkylation: The final key step is the introduction of the bis(2-chloroethyl)amino group, which serves as the reactive electrophile. This is typically achieved by reacting the appropriate intermediate with N,N-bis(2-chloroethyl)amine. This alkylation step introduces the nitrogen mustard moiety responsible for the irreversible binding to the opioid receptor. nih.govacs.org

Design and Synthesis of Chlornaltrexamine Analogues with Modified Reactive Electrophiles

To investigate the structure-activity relationships and potentially develop more selective irreversible opioid receptor antagonists, a number of chlornaltrexamine analogues have been synthesized with modifications to the reactive electrophile. nih.gov The goal of these modifications is to alter the reactivity and spatial characteristics of the alkylating group to achieve selective and irreversible blockade of specific opioid receptor subtypes (μ, δ, and κ). nih.gov

One strategy involves varying the length of the "arm" that connects the nitrogen mustard to the naltrexone core. nih.gov This is accomplished by synthesizing analogues with different numbers of methylene (B1212753) units between the C-6 oxygen and the nitrogen mustard group. These modifications can influence the ability of the electrophile to reach and alkylate nucleophilic residues on the receptor that are located at varying distances from the initial binding site. nih.gov

| Analogue | Modification |

| β-Chlornaltrexamine (β-CNA) | The standard analogue with a bis(2-chloroethyl)amino group attached at the 6-position. |

| Analogues with varied "arm" length | Introduction of additional methylene groups between the C-6 oxygen and the nitrogen mustard. nih.gov |

These studies have shown that even subtle changes in the structure of the electrophilic moiety can significantly impact the pharmacological profile of the resulting analogue, highlighting the importance of the spatial relationship between the recognition element and the reactive group. nih.gov

Stereochemical Considerations in the Synthesis and Activity of Chlornaltrexamine Epimers (e.g., β- vs. α-Chlornaltrexamine)

The stereochemistry at the C-6 position of the naltrexone skeleton plays a crucial role in the biological activity of chlornaltrexamine. The two epimers, α-chlornaltrexamine (α-CNA) and β-chlornaltrexamine (β-CNA), exhibit distinct pharmacological profiles. nih.gov Epimers are diastereomers that differ in the configuration at only one chiral center. khanacademy.org

β-CNA is a potent irreversible antagonist at μ, δ, and κ opioid receptor subtypes. nih.gov In contrast, α-CNA, while also capable of alkylating all three receptor subtypes and acting as an irreversible antagonist, uniquely displays irreversible agonist activity in the guinea pig ileum preparation, a model for μ- and κ-opioid receptor activity. nih.gov This suggests that the different spatial orientation of the alkylating group in α-CNA allows it to interact with the receptor in a manner that not only leads to irreversible blockade but also triggers a sustained agonist response at certain receptor populations. nih.gov

Molecular Mechanisms of Irreversible Opioid Receptor Antagonism by Chlornaltrexamine Dihydrochloride

Covalent Alkylation of Specific Amino Acid Residues (e.g., Cysteine) within Opioid Receptors

The irreversible nature of chlornaltrexamine's antagonism stems from its ability to form a covalent bond with the opioid receptor. This process, known as alkylation, involves the reaction of the C-6β-chloro group of chlornaltrexamine (B1236277) with a nucleophilic amino acid residue within the receptor's binding pocket. While the precise residue has been a subject of investigation, evidence points towards the involvement of a cysteine residue. This covalent linkage effectively and permanently blocks the receptor, preventing endogenous and exogenous opioids from binding and eliciting a response.

The α-epimer of chlornaltrexamine, α-chlornaltrexamine (α-CNA), also demonstrates the ability to alkylate opioid receptors. nih.gov This covalent modification is fundamental to the long-lasting antagonistic effects observed with these compounds.

Mechanism of Long-Term Opioid Receptor Inactivation and Desensitization

The covalent binding of chlornaltrexamine to opioid receptors leads to their long-term inactivation. Unlike reversible antagonists that dissociate from the receptor, chlornaltrexamine's permanent attachment renders the receptor non-functional. The recovery of opioid receptor function after exposure to chlornaltrexamine is not due to the dissociation of the antagonist but rather to the synthesis of new receptors by the cell.

Studies have shown that after administration of β-chlornaltrexamine (β-CNA), the recovery of stress-induced analgesia, which is mediated by opioid receptors, can take several days. nih.gov For instance, while the analgesic response may fully recover within three days, the density of brain opioid binding sites can remain significantly reduced, only returning to control levels after nine days. nih.gov This extended timeframe highlights the long-lasting impact of irreversible receptor inactivation.

It is important to note that while chlornaltrexamine itself causes receptor inactivation, the phenomenon of receptor desensitization is a broader cellular response to prolonged agonist exposure. Desensitization involves processes like receptor phosphorylation and internalization mediated by molecules such as β-arrestins, leading to a diminished response to an agonist over time. nih.gov Chlornaltrexamine's mechanism is distinct in that it directly and irreversibly blocks the receptor's binding site.

Characterization of Non-Selective Irreversible Binding Across Opioid Receptor Subtypes (μ, δ, κ)

In vitro studies have confirmed that both α-chlornaltrexamine and β-chlornaltrexamine produce irreversible antagonism at μ, δ, and κ receptors. nih.govnih.gov Interestingly, α-chlornaltrexamine has been shown to exhibit irreversible agonist activity at the κ-receptor in the guinea pig ileum preparation, a characteristic not observed with its β-epimer. nih.gov This suggests subtle differences in how the epimers interact with the receptor subtypes.

The non-selective profile of chlornaltrexamine is a key feature that distinguishes it from other long-acting antagonists like methocinnamox (B1462759) (MCAM), which demonstrates pseudo-irreversible antagonism specifically at the μ-opioid receptor while acting as a reversible antagonist at δ and κ receptors. nih.gov

Differentiation of Chlornaltrexamine Dihydrochloride's Mechanism from Reversible Opioid Receptor Antagonism

The primary distinction between chlornaltrexamine and reversible opioid antagonists lies in the nature of their interaction with the receptor. Reversible antagonists, such as naloxone (B1662785) and naltrexone (B1662487), bind to opioid receptors through non-covalent interactions. nih.gov This binding is concentration-dependent and can be overcome by increasing the concentration of an opioid agonist, a principle known as surmountability. nih.gov Because the binding is temporary, the duration of action of reversible antagonists is typically shorter. nih.gov

In contrast, chlornaltrexamine's covalent alkylation of the receptor is essentially permanent and non-surmountable. nih.gov Once the covalent bond is formed, the receptor is inactivated, and the antagonism cannot be reversed by increasing the agonist concentration. The only way for the system to recover is through the synthesis of new receptors. This fundamental difference in the binding mechanism accounts for the prolonged and irreversible effects of chlornaltrexamine compared to the transient and competitive antagonism of reversible antagonists.

| Feature | Chlornaltrexamine Dihydrochloride (B599025) | Reversible Opioid Antagonists (e.g., Naloxone) |

| Binding Mechanism | Covalent Alkylation | Non-covalent, Competitive Binding |

| Reversibility | Irreversible | Reversible |

| Surmountability | Non-surmountable | Surmountable |

| Duration of Action | Long-lasting (days) | Shorter, dependent on half-life |

| Recovery of Function | Requires synthesis of new receptors | Dissociation of antagonist from receptor |

In Vitro Pharmacological Characterization and Receptor Signaling Investigations Utilizing Chlornaltrexamine Dihydrochloride

Radioligand Binding Assays for Irreversible Receptor Occupancy and Affinity Profiling

Radioligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptors. In the context of chlornaltrexamine (B1236277), these assays are crucial for demonstrating its irreversible binding characteristics.

In these experiments, membrane preparations from cells or tissues expressing opioid receptors are incubated with a radiolabeled ligand (e.g., [3H]etorphine) that binds to the receptors. nih.gov The ability of chlornaltrexamine to compete with and displace the radioligand is then measured.

Key findings from such assays reveal that chlornaltrexamine is a non-selective antagonist, binding irreversibly to mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. wikipedia.orgnih.gov The irreversible nature of this binding is confirmed by the observation that even after extensive washing of the tissue preparations—a procedure that would remove any reversibly bound ligand—the inhibitory effect of chlornaltrexamine on radioligand binding persists. This indicates the formation of a covalent bond between the chlornaltrexamine molecule and the receptor. wikipedia.org This alkylating action effectively and permanently inactivates the receptor. nih.gov While primarily an antagonist, some studies note that it can also display some irreversible mixed agonist-antagonist activity at μ- and κ-receptors. wikipedia.orgnih.gov

Table 1: Summary of Chlornaltrexamine Binding Characteristics

| Property | Description | Receptor Subtypes | Evidence |

|---|---|---|---|

| Binding Nature | Irreversible, Covalent | μ, δ, κ | Persistent receptor blockade after extensive washing in binding assays. wikipedia.orgnih.gov |

| Mechanism | Alkylation | μ, δ, κ | Forms a stable covalent bond with the receptor binding site. nih.govnih.gov |

| Selectivity | Non-selective | μ, δ, κ | Produces irreversible antagonism at all three major opioid receptor subtypes. nih.gov |

| Activity Profile | Predominantly Antagonistic | μ, δ, κ | Blocks the binding and function of opioid agonists. wikipedia.orgnih.gov |

Functional Assays for Opioid Receptor-Mediated Signal Transduction Pathways

Functional assays move beyond simple binding and measure the biological response initiated by receptor activation. For G protein-coupled receptors (GPCRs) like the opioid receptors, this involves a cascade of intracellular events that can be quantified. Chlornaltrexamine is used in these assays to block the functional responses triggered by opioid agonists.

The primary action of opioid receptors upon agonist binding is the activation of intracellular heterotrimeric G proteins, specifically those of the Gi/o family. nih.govwikipedia.org The [35S]GTPγS binding assay is a direct measure of this initial activation step. nih.gov In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify the GDP-to-GTP exchange on the Gα subunit that occurs upon receptor stimulation. nih.govrevvity.com

When an agonist like DAMGO activates the μ-opioid receptor, it promotes the binding of [35S]GTPγS to the Gi protein. nih.gov Pre-treatment of the receptor preparation with chlornaltrexamine prevents this agonist-induced increase in [35S]GTPγS binding. Because the chlornaltrexamine has covalently bonded to the receptors, the agonist is unable to bind and initiate the conformational change necessary for G protein activation. This demonstrates chlornaltrexamine's ability to functionally antagonize the receptor at the earliest stage of signal transduction. nih.gov

Downstream of Gi/o protein activation, a key signaling event for opioid receptors is the inhibition of the enzyme adenylyl cyclase. nih.govwikipedia.org This enzyme is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Agonist activation of opioid receptors thus leads to a decrease in intracellular cAMP levels. nih.gov

To measure this, cells are often treated with a substance like forskolin, which stimulates adenylyl cyclase and raises cAMP levels. The ability of an opioid agonist to counteract this forskolin-stimulated cAMP accumulation is then quantified. Chlornaltrexamine, by irreversibly blocking the opioid receptor, prevents the agonist from inhibiting adenylyl cyclase, thereby leaving the forskolin-stimulated cAMP levels largely unchanged. researchgate.net This type of assay confirms the antagonistic effect of chlornaltrexamine on this major signal transduction pathway.

Following agonist activation and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, opioid receptors recruit proteins called β-arrestins. nih.govnih.gov This recruitment serves two main purposes: it desensitizes the receptor to further stimulation (by uncoupling it from the G protein) and it can initiate a separate wave of G protein-independent signaling. mdpi.comdiscoverx.com The β-arrestin-bound receptor is often targeted for internalization into the cell. nih.gov

Modern assay techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., PathHunter), allow for the real-time measurement of β-arrestin recruitment to the receptor. nih.govmdpi.comfrontiersin.org In these systems, an agonist will induce a signal indicating the close proximity of the receptor and β-arrestin. The application of chlornaltrexamine prevents the agonist from activating the receptor, thereby blocking the conformational changes and phosphorylation required for β-arrestin to be recruited. nih.gov This demonstrates its utility in studying the mechanisms that lead to receptor desensitization and internalization.

Table 2: Functional Assays Blocked by Chlornaltrexamine

| Assay | Signaling Event Measured | Effect of Opioid Agonist | Effect of Chlornaltrexamine |

|---|---|---|---|

| [35S]GTPγS Binding | Gi/o protein activation | Increases [35S]GTPγS binding | Blocks agonist-induced increase. nih.gov |

| cAMP Modulation | Inhibition of adenylyl cyclase | Decreases intracellular cAMP levels | Prevents agonist-induced decrease in cAMP. researchgate.net |

| β-Arrestin Recruitment | Receptor desensitization/signaling | Promotes β-arrestin binding to the receptor | Blocks agonist-induced recruitment of β-arrestin. nih.gov |

Application of Receptor Depletion Assays to Determine Agonist Intrinsic Efficacy and Receptor Reserve

One of the most powerful applications of an irreversible antagonist like chlornaltrexamine is in conducting receptor depletion or "receptor alkylation" experiments. nih.govnih.gov These studies are designed to investigate the relationship between the number of available receptors and the maximal functional response an agonist can produce, which provides insights into the agonist's intrinsic efficacy and the concept of "receptor reserve."

The methodology for receptor depletion assays is straightforward but effective. nih.gov

Incubation: A tissue preparation or cell culture system is pre-incubated with a specific concentration of chlornaltrexamine for a defined period. nih.govwashington.edu During this time, the chlornaltrexamine covalently binds to and inactivates a fraction of the opioid receptor population. The extent of this inactivation is dependent on the concentration of chlornaltrexamine used and the incubation time.

Washout: Following incubation, the preparation is subjected to extensive washing. This crucial step removes all unbound chlornaltrexamine, leaving only the covalently bound, inactivated receptors. The remaining functional receptor population is now significantly reduced. nih.gov

Agonist Challenge: A concentration-response curve is then generated for a specific agonist in this receptor-depleted system and compared to a curve generated in a control (non-alkylated) system.

By analyzing the results, researchers can determine the intrinsic efficacy of an agonist. A high-efficacy agonist may still be able to produce a maximal response even when a large percentage of receptors have been inactivated; this indicates the presence of a significant "receptor reserve" or "spare receptors." In contrast, a low-efficacy or partial agonist will show a markedly reduced maximal response after even partial receptor depletion, as it requires a larger proportion of the total receptor pool to be engaged to produce its effect. These experiments have been instrumental in characterizing the efficacy of various opioid agonists, such as DAGO and ethylketocyclazocine. nih.govnih.gov

Quantitative Analysis of Maximal Response Shifts (Emax) for Ligand Characterization

One of the key applications of irreversible antagonists like chlornaltrexamine is in the characterization of agonist activity and the determination of receptor reserve. By irreversibly binding to and inactivating a proportion of the receptor population, chlornaltrexamine can unmask the true efficacy of an agonist. When a portion of the receptors is irreversibly blocked, a full agonist may still be able to produce a maximal response (Emax) by occupying the remaining functional receptors, albeit at higher concentrations (a rightward shift in the dose-response curve). However, for a partial agonist, or in a system with low receptor reserve, the inactivation of receptors by chlornaltrexamine will lead to a reduction in the maximal achievable response (a decrease in Emax). This shift in Emax is a quantifiable measure of the agonist's intrinsic efficacy and the receptor reserve of the system.

For instance, in a study investigating the effects of the irreversible antagonist β-FNA on the response to the µ-opioid agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) in HEK-293 cells, a significant reduction in the maximal effect of DAMGO was observed. The data from such an experiment can be summarized as follows:

| Treatment | Agonist | Maximal Inhibition of Forskolin-Stimulated cAMP (%) | pEC50 |

|---|---|---|---|

| Vehicle | DAMGO | 48 ± 5 | 7.90 ± 0.23 |

| β-FNA (10 nM, 2h pretreatment) | DAMGO | 22 ± 1 | 8.22 ± 0.18 |

As the data illustrates, pretreatment with the irreversible antagonist resulted in a greater than 50% reduction in the maximal response (Emax) of DAMGO. Notably, the potency of DAMGO (pEC50) was not significantly altered, which is characteristic of non-competitive antagonism where the antagonist, once bound, cannot be overcome by increasing concentrations of the agonist. This type of quantitative analysis is crucial for differentiating full agonists from partial agonists and for understanding the relationship between receptor number and cellular response. Chlornaltrexamine dihydrochloride (B599025) is employed in a similar manner to achieve these experimental goals.

Utilization in Genetically Engineered Cell Lines for Opioid Receptor Overexpression (e.g., HEK-293, AtT20)

Genetically engineered cell lines that overexpress specific opioid receptor subtypes are invaluable tools for studying receptor pharmacology in a controlled environment, devoid of the complexities of native tissues. Human Embryonic Kidney (HEK-293) cells are a widely used platform for this purpose due to their robust growth characteristics and high transfection efficiency. nih.gov Similarly, the AtT-20 mouse pituitary tumor cell line is another well-established model, particularly for studying µ- and δ-opioid receptor signaling.

In these cellular systems, chlornaltrexamine dihydrochloride serves as a critical pharmacological tool to irreversibly inactivate the overexpressed receptors. This allows researchers to investigate a variety of receptor-related phenomena. For example, by selectively and irreversibly blocking a population of receptors, scientists can study the rate of receptor synthesis and turnover. The long-lasting antagonism of chlornaltrexamine ensures that any recovery of function is due to the synthesis of new receptors rather than the dissociation of the antagonist.

Furthermore, the use of chlornaltrexamine in these overexpression systems is instrumental in studies of receptor desensitization and internalization. For instance, researchers can compare the cellular response to an agonist before and after partial irreversible receptor blockade with chlornaltrexamine. This can reveal how receptor number influences the kinetics and magnitude of desensitization and subsequent resensitization.

A typical experimental workflow would involve:

Stable or transient transfection of HEK-293 or AtT20 cells with the cDNA for a specific opioid receptor subtype (e.g., µ, δ, or κ).

Characterization of receptor expression through radioligand binding assays to determine the receptor density (Bmax) and affinity (Kd).

Functional assays to measure the cellular response to an agonist, such as inhibition of adenylyl cyclase and subsequent reduction in cAMP levels, or activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Treatment with this compound to irreversibly inactivate a fraction of the receptor population.

Post-treatment functional assays to quantify the effect of receptor inactivation on agonist potency and maximal response (Emax), as detailed in the section above.

Through these approaches, this compound continues to be an essential compound for the in vitro characterization of opioid receptor pharmacology, providing insights into the molecular mechanisms that govern opioid signaling and regulation.

Preclinical Research Applications of Chlornaltrexamine Dihydrochloride in Systems Level Pharmacology

Investigation of Opioid Receptor Function in Animal Models

Chlornaltrexamine's irreversible antagonism has made it a crucial ligand for studying the in vivo functions of opioid receptors. By durably blocking these receptors, scientists can observe the resulting behavioral and physiological changes in animal models, thereby deducing the receptors' normal roles.

Dissecting the Role of Opioid Receptor Subtypes in Dopamine (B1211576) Release Pathways

The dopaminergic system, with its major pathways like the mesolimbic and nigrostriatal tracts, is central to reward, motivation, and motor control. wikipedia.orgnih.govkhanacademy.orgyoutube.com Opioid receptors are known to modulate dopamine release, and chlornaltrexamine (B1236277) has been instrumental in dissecting the specific contributions of different opioid receptor subtypes to this process. For instance, studies have shown that chlornaltrexamine can effectively block the inhibitory effects of kappa-opioid receptor agonists on dopamine release. medchemexpress.com By selectively and irreversibly inactivating opioid receptor subtypes, researchers can investigate the specific roles of mu, delta, and kappa receptors in regulating dopamine levels in key brain regions like the nucleus accumbens and neostriatum. nih.gov This has significant implications for understanding the neurobiology of addiction and other disorders where dopamine signaling is dysregulated.

Elucidating the Contribution of Opioid Receptors to Pain Perception Mechanisms

Opioid receptors are fundamental to the body's natural pain-modulating systems. nih.govtmc.edunih.gov Chlornaltrexamine has been widely used in animal models to elucidate the specific roles of mu, delta, and kappa opioid receptors in nociception. medchemexpress.comnih.gov By irreversibly blocking these receptors, researchers can study the consequences on pain thresholds and the effectiveness of opioid analgesics. nih.govyoutube.com This approach has helped to differentiate the analgesic effects mediated by each receptor subtype. For example, studies using chlornaltrexamine have contributed to the understanding that mu-opioid receptors play a central role in mediating the analgesic effects of morphine. nih.govwikipedia.org Such research is critical for the development of new pain therapies with improved efficacy and fewer side effects.

Characterization of Endogenous Opioid Peptides and their Receptor Interactions (e.g., in feeding regulation)

The endogenous opioid system, which includes peptides like endorphins, enkephalins, and dynorphins, is involved in a variety of physiological functions, including the regulation of food intake. nih.govdntb.gov.uamdpi.comresearchgate.net Chlornaltrexamine has been a valuable tool for characterizing the interactions between these endogenous peptides and their receptors in the context of feeding behavior. nih.gov By administering chlornaltrexamine to animal models, researchers can block the effects of endogenous opioids and observe the impact on food consumption and body weight. nih.gov These studies have provided evidence that endogenous opioid peptides, acting through their receptors, play a role in stimulating appetite. researchgate.net For example, research has shown that chlornaltrexamine can reduce food intake, suggesting that it blocks the orexigenic (appetite-stimulating) effects of endogenous opioids. nih.gov

Chlornaltrexamine Dihydrochloride (B599025) as a Tool for Opioid Receptor Isolation and Biochemical Characterization

The stable, covalent bond that chlornaltrexamine forms with opioid receptors has made it an essential tool for their isolation and subsequent biochemical study. umn.eduacs.org Before the cloning of opioid receptor genes, affinity labeling with compounds like chlornaltrexamine was a primary method for identifying and purifying these elusive proteins from brain tissue. nih.govnih.gov By tagging the receptors with a radiolabeled version of chlornaltrexamine, researchers could track and isolate the receptor-ligand complexes. umn.edu This approach provided some of the first estimates of the molecular weight of opioid receptors and offered insights into their subunit composition. nih.gov Although molecular cloning has since provided the amino acid sequences of the receptors, chlornaltrexamine continues to be used in biochemical studies to investigate receptor structure and the conformational changes that occur upon ligand binding. acs.orgnih.gov

Contributions to Understanding Ligand-Directed Signaling Bias at Opioid Receptors

The concept of ligand-directed signaling, or biased agonism, proposes that a ligand can preferentially activate one of a receptor's several downstream signaling pathways. acs.orgnih.govnih.gov Chlornaltrexamine, along with other opioid ligands, has been instrumental in the development of this theory. nih.govacs.org Studies have revealed that different opioid ligands can stabilize distinct conformations of the opioid receptor, leading to the recruitment of different intracellular signaling partners. nih.govdntb.gov.ua For example, some agonists might strongly activate G-protein signaling, leading to analgesia, while having a lesser effect on the β-arrestin pathway, which is implicated in some of the undesirable side effects of opioids. mdpi.comescholarship.orgnih.gov By irreversibly binding to and "freezing" the receptor in a particular conformation, chlornaltrexamine allows researchers to study the specific signaling cascades associated with that state. This has profound implications for drug discovery, as it opens the door to designing biased agonists that are more effective and have fewer side effects. mdpi.com

Interactive Data Table: Preclinical Applications of Chlornaltrexamine Dihydrochloride

| Research Area | Application of Chlornaltrexamine | Key Findings |

| Dopamine Release | Irreversible blockade of opioid receptor subtypes in brain reward pathways. | Helps to dissect the specific roles of mu, delta, and kappa receptors in modulating dopamine release, providing insights into addiction mechanisms. wikipedia.orgnih.govmedchemexpress.com |

| Pain Perception | Inactivation of opioid receptors in animal models of pain. | Elucidates the contribution of each opioid receptor subtype to analgesia, aiding in the development of targeted pain therapies. medchemexpress.comnih.govnih.gov |

| Feeding Regulation | Blocking the effects of endogenous opioid peptides on appetite. | Demonstrates the role of the endogenous opioid system in stimulating food intake and regulating body weight. nih.govresearchgate.netnih.gov |

| Receptor Isolation | Affinity labeling of opioid receptors for purification. | Enabled the initial biochemical characterization of opioid receptors, including molecular weight determination. umn.eduacs.orgnih.gov |

| Signaling Bias | Stabilizing specific receptor conformations for signaling studies. | Contributed to the understanding of ligand-directed signaling, paving the way for the design of biased opioid agonists with improved therapeutic profiles. acs.orgacs.orgnih.gov |

Comparative Pharmacological Analysis of Chlornaltrexamine Dihydrochloride with Other Opioid Ligands

Comparative Studies with Other Irreversible Opioid Antagonists (e.g., Beta-Funaltrexamine)

Chlornaltrexamine (B1236277) and beta-funaltrexamine (B1242716) (β-FNA) are both alkylating agents derived from naltrexone (B1662487) that function as irreversible opioid antagonists. However, they exhibit critical differences in their receptor selectivity and activity profiles, which makes them distinct tools in opioid research. nih.govnih.gov

β-Chlornaltrexamine (β-CNA), the more studied isomer, acts as a non-selective irreversible antagonist across mu (μ), delta (δ), and kappa (κ) opioid receptors. umn.eduwikipedia.org It forms a covalent bond with these receptors, leading to a long-lasting blockade. wikipedia.org In contrast, β-FNA displays a more selective profile, acting as an irreversible antagonist primarily at the μ-opioid receptor. nih.govumn.edu While it can interact with κ and δ receptors, its antagonism at these sites is reversible.

A key distinction lies in their agonist properties. Studies in the mouse vas deferens preparation have shown that β-FNA exhibits a reversible agonist action that appears to be mediated by the κ-receptor. nih.gov Conversely, β-CNA does not demonstrate this kappa agonist activity. nih.gov Both β-CNA and its epimer, α-chlornaltrexamine (α-CNA), do, however, show some irreversible mixed agonist-antagonist activity at μ- and κ-receptors in other preparations. wikipedia.orgnih.gov

These differences make β-CNA a tool for the general and prolonged inactivation of classical opioid receptors, whereas β-FNA is invaluable for studies aiming to isolate the function of the μ-opioid receptor from that of the δ and κ subtypes. nih.gov

Table 1: Comparative Profile of β-Chlornaltrexamine and β-Funaltrexamine

| Feature | β-Chlornaltrexamine (β-CNA) | β-Funaltrexamine (β-FNA) |

|---|---|---|

| Primary Mechanism | Irreversible Antagonist | Irreversible Antagonist |

| μ-Opioid Receptor (MOR) | Irreversible Antagonism | Irreversible Antagonism |

| δ-Opioid Receptor (DOR) | Irreversible Antagonism | Reversible Antagonism |

| κ-Opioid Receptor (KOR) | Irreversible Antagonism | Reversible Antagonism |

| Selectivity | Non-selective (μ, δ, κ) umn.edu | Selective for μ-receptor irreversible antagonism umn.edu |

| Agonist Activity | Mixed μ/κ agonist-antagonist properties wikipedia.org | Reversible κ-agonist activity nih.gov |

Assessment of Selectivity Profiles Across μ-, δ-, κ-Opioid Receptors and the Nociceptin Opioid Receptor (NOP/ORL1)

Chlornaltrexamine is characterized by its broad, non-selective antagonistic action against the three classical opioid receptor types: μ, δ, and κ. wikipedia.org Its ability to form a covalent bond with these receptors leads to a persistent and non-discriminatory blockade, which has been instrumental in experiments designed to study the global effects of the opioid system. nih.gov For instance, β-CNA has been shown to produce an irreversible antagonism of agonist actions mediated by all three receptor types in the mouse vas deferens preparation. umn.edu This lack of selectivity is a defining feature of its pharmacological profile.

In contrast, chlornaltrexamine's interaction with the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1, is negligible. The NOP receptor, despite sharing sequence homology with classical opioid receptors, constitutes a distinct system. grunenthal.com Its endogenous ligand, N/OFQ, does not bind with any significant affinity to μ, δ, or κ receptors, and likewise, classical opioid peptides and morphine-like compounds show little to no affinity for the NOP receptor. grunenthal.com As a naltrexone-based morphinan (B1239233) derivative, chlornaltrexamine's activity is confined to the classical opioid receptors, and it is not considered a ligand for the NOP receptor.

Table 2: Receptor Selectivity Profile of β-Chlornaltrexamine

| Receptor | Interaction Type | Affinity/Activity |

|---|---|---|

| μ-Opioid Receptor (MOR) | Irreversible Antagonism | High |

| δ-Opioid Receptor (DOR) | Irreversible Antagonism | High |

| κ-Opioid Receptor (KOR) | Irreversible Antagonism | High |

| Nociceptin Receptor (NOP/ORL1) | No significant interaction | Negligible grunenthal.com |

Analysis of Potential Agonist Components within the Antagonistic Profile of Chlornaltrexamine Dihydrochloride (B599025)

While chlornaltrexamine is overwhelmingly classified as an antagonist, it does not possess a "silent" antagonist profile. Research has revealed that it also has partial agonist activity. wikipedia.org This dual character is described as irreversible mixed agonism-antagonism. wikipedia.org

Studies using the guinea-pig ileum preparation, a classic model for assessing opioid activity, demonstrated that β-chlornaltrexamine possesses agonist activity. nih.govnih.gov Further investigation revealed that this agonism is mediated by both μ- and κ-opioid receptors. nih.gov This finding indicates that the binding and alkylation of the receptor by chlornaltrexamine can, in some contexts, induce a conformational change that leads to partial receptor activation rather than a complete blockade.

Despite this agonist component, it was concluded that this activity does not significantly compromise the utility of β-CNA as a pharmacological tool for inactivating receptor populations to estimate the dissociation constants of other opioid agonists. nih.gov The antagonistic effect remains the predominant and most functionally relevant characteristic of the compound in experimental settings.

Implications for Opioid Receptor Classification and the Development of Next-Generation Opioid Ligands

The unique properties of chlornaltrexamine have had significant implications for the field of opioid pharmacology. As an "affinity label" that covalently binds to receptors, it was a crucial tool in the early efforts to purify and characterize opioid receptors. nih.gov Its non-selective profile, combined with the selective profile of related compounds like β-FNA, helped researchers to pharmacologically dissect and classify the distinct roles of the μ, δ, and κ receptor subtypes in various physiological processes. nih.gov

The study of chlornaltrexamine and its analogues, which feature an alkylating nitrogen mustard group, has provided valuable insights into the structure-activity relationships of opioid ligands. nih.gov Understanding how these molecules interact with and alkylate the receptor binding pocket informs the rational design of new ligands. By modifying the structure, as was done in the synthesis of β-FNA from the same naltrexamine backbone, it is possible to tune the selectivity and activity of a compound. This principle is fundamental to the development of next-generation opioid ligands, where goals include:

Enhanced Selectivity: Creating drugs that target only one receptor subtype to maximize therapeutic effects and minimize side effects.

Biased Agonism: Developing ligands that selectively activate specific downstream signaling pathways (e.g., G-protein pathways over β-arrestin pathways) to produce analgesia with reduced adverse effects.

Novel Pharmacologies: Synthesizing bivalent or bitopic ligands that can interact with receptor heterodimers (e.g., δ-κ heterodimers), a concept that has been explored with ligands derived from the principles learned from early affinity labels. acs.org

In essence, chlornaltrexamine's role extends beyond that of a simple antagonist; it has been a foundational chemical probe that helped to map the opioid system and continues to influence the strategic design of more sophisticated and targeted opioid therapeutics. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Chlornaltrexamine (CNA) |

| Chlornaltrexamine dihydrochloride |

| Beta-Chlornaltrexamine (β-CNA) |

| Alpha-Chlornaltrexamine (α-CNA) |

| Beta-Funaltrexamine (β-FNA) |

| Naltrexone |

| Morphine |

Advanced Research Directions and Methodological Innovations Utilizing Chlornaltrexamine Dihydrochloride

Integration with Computational Chemistry Techniques: Molecular Docking and Virtual Screening for Ligand Discovery

The unique properties of chlornaltrexamine (B1236277) dihydrochloride (B599025) make it a valuable compound for computational studies aimed at understanding opioid receptor-ligand interactions and discovering new therapeutic agents. Molecular docking and virtual screening are powerful computational techniques that allow researchers to predict how a ligand, such as chlornaltrexamine, might bind to a receptor and to screen large libraries of compounds for potential new drugs.

Molecular docking simulations with chlornaltrexamine and its analogs have provided insights into the specific amino acid residues within the opioid receptor binding pocket that are crucial for ligand recognition and the irreversible binding mechanism. oup.com These studies help in elucidating the structural basis of opioid receptor selectivity and function. For instance, docking studies have been employed to test hypotheses about how these ligands recognize unique "address" domains in different opioid receptor subtypes. oup.com

Virtual screening, on the other hand, utilizes computational models to rapidly assess large databases of chemical compounds for their potential to bind to a specific target, such as the mu-opioid receptor. nih.gov By using the known structure and binding characteristics of chlornaltrexamine as a reference, researchers can identify novel compounds with potentially similar or improved pharmacological profiles. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Table 1: Computational Approaches in Opioid Receptor Research

| Computational Technique | Application in Opioid Research | Relevance of Chlornaltrexamine |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Elucidates the binding mode of chlornaltrexamine and its analogs to opioid receptors, identifying key interactions for irreversible antagonism. oup.com |

| Virtual Screening | Screens large libraries of compounds to identify potential new ligands. | The structure of chlornaltrexamine can be used as a template to discover new opioid receptor modulators with desired properties. nih.govnih.gov |

| Pharmacophore Modeling | Creates a 3D model of the essential features of a ligand required for binding. | Can be used to design novel compounds based on the key structural features of chlornaltrexamine and other opioid ligands. |

Application in Proteomic Approaches for Identifying Opioid Receptor Interacting Proteins

The irreversible nature of chlornaltrexamine dihydrochloride binding offers a significant advantage in proteomic studies aimed at identifying proteins that interact with opioid receptors. By covalently labeling the receptor, chlornaltrexamine effectively "traps" the receptor in a complex with its interacting partners, allowing for their isolation and identification using techniques like mass spectrometry. nih.gov

Proteomic analyses of opioid receptor complexes can reveal a host of previously unknown interacting proteins, shedding light on the complex cellular machinery that regulates receptor signaling, trafficking, and function. nih.govfrontiersin.org These interacting proteins, often referred to as the "interactome," can include G-proteins, kinases, arrestins, and other scaffolding proteins that play crucial roles in the cellular response to opioids. biorxiv.org For example, studies have identified heat shock protein 70 (HSP70) as a protein that interacts with the κ-opioid receptor. nih.gov

Understanding the composition of these receptor-protein complexes is essential for a complete picture of opioid-mediated biological processes. The use of irreversible antagonists like chlornaltrexamine provides a powerful tool to stabilize these transient interactions for detailed biochemical characterization. nih.govbiorxiv.org

Development of Novel Chlornaltrexamine-Based Chemical Probes for Receptor Imaging and Visualization

The development of chemical probes derived from potent and selective ligands is a rapidly advancing area of research that enables the visualization of receptors in their native environment. Chlornaltrexamine and its parent compound, naltrexone (B1662487), have served as scaffolds for the creation of such probes. nih.govnih.govelifesciences.org

A notable example is the development of a fluorescent probe, naltrexamine-acylimidazole (NAI), which utilizes a "traceless affinity labeling" approach. nih.govelifesciences.org In this method, a naltrexamine derivative guides a fluorescent dye to the opioid receptor, where it becomes covalently attached, allowing for the visualization of opioid-sensitive neurons in living brain tissue. nih.govelifesciences.org This technique has been instrumental in studying the distribution and function of endogenous opioid receptors without the need for genetic modification. nih.govelifesciences.org

Furthermore, the synthesis of various analogs of chlornaltrexamine and related compounds with fluorescent tags has been a focus of research to create tools for studying receptor dynamics. nih.govnih.gov These probes can be used in advanced microscopy techniques to track receptor movement, internalization, and interactions in real-time. nih.gov

Table 2: Examples of Opioid Receptor Chemical Probes

| Probe Name | Parent Compound | Application | Reference |

|---|---|---|---|

| Naltrexamine-acylimidazole (NAI) | Naltrexamine | Covalent fluorescent labeling of opioid receptors for visualization in living neurons. | nih.govelifesciences.org |

| Fluorescein-labeled naloxone (B1662785) | Naloxone | Visualization of mu-opioid receptor binding. | researchgate.net |

| Naltrexone-nitrobenzoxadiazole | Naltrexone | Fluorescent probe for opioid receptors. | nih.gov |

Future Perspectives on Elucidating Complex Opioid Receptor-Mediated Biological Processes through Irreversible Antagonism

The use of irreversible antagonists like this compound holds immense promise for unraveling the complexities of opioid receptor-mediated biological processes. The ability to permanently block receptor function in a selective manner provides a powerful tool to dissect the roles of different opioid receptor subtypes in various physiological and pathological conditions. nih.govnih.gov

Future research will likely focus on several key areas. The development of even more selective irreversible antagonists for different opioid receptor subtypes will be crucial for teasing apart their specific functions. nih.gov Additionally, the application of chlornaltrexamine and its derivatives in combination with advanced techniques like cryo-electron microscopy will provide unprecedented high-resolution structural information about opioid receptor complexes.

Moreover, the use of irreversible antagonists in animal models will continue to be invaluable for studying the long-term consequences of opioid receptor blockade on behavior, pain perception, and addiction. nih.gov As our understanding of the opioid system grows, so too will the innovative applications of irreversible antagonists like chlornaltrexamine in pushing the boundaries of neuroscience and pharmacology. The development of biased ligands, which preferentially activate certain signaling pathways over others, is an emerging area where irreversible antagonists could be used to probe the structural and functional consequences of biased agonism. oup.comnih.gov

Q & A

Basic Research Questions

Q. What is the stoichiometric ratio between Chlornaltrexamine and HCl in its dihydrochloride form, and how does this influence solubility in aqueous solutions?

- Methodological Answer : The dihydrochloride form indicates a 2:1 molar ratio of HCl to the base compound (Chlornaltrexamine), as per standard dihydrochloride salt formation principles. This ratio enhances aqueous solubility due to increased ionic character, facilitating dissolution in polar solvents like water or buffered saline. Researchers should verify this ratio via elemental analysis (chloride ion quantification) and compare theoretical vs. experimental protonation states using or potentiometric titration .

Q. Which analytical techniques are critical for confirming the purity and dihydrochloride configuration of Chlornaltrexamine dihydrochloride?

- Methodological Answer : A combination of orthogonal methods is required:

- HPLC-UV/ELSD for purity assessment (>95% by area normalization).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the theoretical mass ().

- to resolve proton environments and confirm the absence of unreacted intermediates.

- Elemental analysis to validate chloride content (theoretical vs. observed %Cl).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and stability .

Advanced Research Questions

Q. How should researchers design accelerated stability studies to evaluate this compound’s degradation pathways under thermal stress?

- Methodological Answer :

- Conditions : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 0–6 months. Include control batches stored at -20°C.

- Analytical Workflow :

- Monitor degradation products via LC-MS/MS to identify major impurities (e.g., dehydrochlorination products).

- Quantify parent compound loss using stability-indicating HPLC methods (validated for specificity).

- Correlate degradation kinetics with Arrhenius modeling to predict shelf life.

- Critical Parameters : pH-dependent hydrolysis studies (pH 1–9 buffers) to identify susceptibility to acidic/alkaline conditions .

Q. What methodological approaches resolve contradictions between in vitro receptor binding assays and in vivo efficacy studies of this compound?

- Methodological Answer :

- Orthogonal Assays : Validate receptor affinity using surface plasmon resonance (SPR) alongside traditional radioligand binding assays to rule out assay-specific artifacts.

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Measure plasma/tissue concentrations via LC-MS and correlate with in vivo effects to assess bioavailability and active metabolite contributions.

- Receptor Occupancy Studies : Use positron emission tomography (PET) tracers in animal models to confirm target engagement at efficacious doses.

- Data Normalization : Account for species-specific metabolic differences (e.g., cytochrome P450 activity) when extrapolating in vitro to in vivo results .

Q. How can researchers optimize synthetic routes for this compound to minimize genotoxic impurities (GTIs) like alkyl chlorides?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during synthesis to detect intermediates like 2-chloroethylamine hydrochloride (a potential GTI).

- Purification Strategies : Use recrystallization in non-polar solvents (e.g., ethyl acetate) or activated carbon treatment to remove hydrophobic impurities.

- ICH M7 Compliance : Quantify GTIs via LC-MS/MS with a limit of <1 ppm and validate removal using orthogonal methods (e.g., qNMR).

- Alternative Reagents : Replace chlorinated solvents with greener alternatives (e.g., DMSO/water mixtures) in nucleophilic substitution steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported opioid receptor binding affinities for this compound across studies?

- Methodological Answer :

- Assay Standardization : Cross-validate using reference ligands (e.g., naloxone for μ-opioid receptors) and standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

- Membrane Preparation Consistency : Ensure uniform tissue homogenization (e.g., rat brain vs. transfected HEK cells) to avoid receptor density variability.

- Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for covariates like temperature (25°C vs. 37°C) and radioligand specific activity.

- Allosteric Modulation Tests : Perform Schild regression analysis to check for non-competitive interactions confounding IC values .

Experimental Design Considerations

Q. What controls are essential in in vivo toxicity studies for this compound to distinguish compound-specific effects from chloride imbalance artifacts?

- Methodological Answer :

- Sham Controls : Administer equimolar NaCl or HCl solutions to isolate chloride ion effects.

- Biochemical Markers : Monitor serum chloride levels (ion-selective electrodes) and renal function (creatinine clearance).

- Histopathology : Compare tissue sections (e.g., kidney, liver) from treated vs. chloride-control groups to identify compound-specific necrosis or inflammation.

- Dose Escalation : Include subtherapeutic doses to establish a no-observed-adverse-effect level (NOAEL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.